QUIN 2-AM

説明

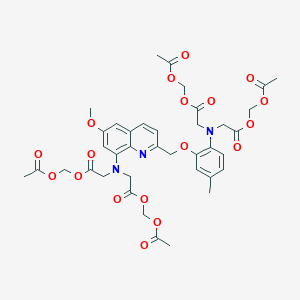

QUIN 2-AM (Quin-2 Acetoxymethyl ester) is a cell-permeant fluorescent probe widely used to monitor intracellular free calcium ion (Ca²⁺) concentrations. It is the acetoxymethyl (AM) ester derivative of Quin 2, enabling passive diffusion across cell membranes. Once inside cells, esterases hydrolyze this compound to release the active form, Quin 2, which binds Ca²⁺ with high affinity (logKCaY = 7.1, Kd ≈ 79 nM) . Key properties include:

- Excitation/Emission: 339 nm (ex) and 492 nm (em) in Ca²⁺-bound state .

- Fluorescence Enhancement: 20-fold increase upon Ca²⁺ binding .

- Selectivity: High specificity for Ca²⁺ over Mg²⁺ (logMgY = 2.7) .

- Molecular Formula: C₃₈H₄₃N₃O₁₈, molecular weight 829.8 .

- Storage: Requires -20°C storage in anhydrous DMSO to prevent hydrolysis .

This compound is particularly suited for detecting low Ca²⁺ levels due to its high affinity, but it is sensitive to interference from heavy metals (e.g., Zn²⁺, Fe²⁺), which quench fluorescence unless masked by agents like TPEN .

特性

IUPAC Name |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[[8-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-6-methoxyquinolin-2-yl]methoxy]-4-methylanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H43N3O18/c1-23-7-10-31(40(14-34(46)56-19-52-24(2)42)15-35(47)57-20-53-25(3)43)33(11-23)51-18-29-9-8-28-12-30(50-6)13-32(38(28)39-29)41(16-36(48)58-21-54-26(4)44)17-37(49)59-22-55-27(5)45/h7-13H,14-22H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRZUBSJAOAXHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H43N3O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10232173 | |

| Record name | Quin2-acetoxymethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

829.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83104-85-2 | |

| Record name | Quin2-acetoxymethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083104852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quin2-acetoxymethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quin� 2-AM | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUIN2 ACETOXYMETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EF0C5H59D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Esterification of Quin-2 with Acetoxymethyl Chloride

The core synthesis step involves converting Quin-2’s carboxylic acid groups into acetoxymethyl (AM) esters to enhance cellular permeability. The reaction employs acetoxymethyl chloride as the esterifying agent in the presence of a tertiary amine base, such as triethylamine, to neutralize hydrochloric acid byproducts. The general reaction scheme is:

Key parameters for optimal esterification include:

-

Molar ratio : A 4:1 excess of acetoxymethyl chloride to Quin-2 ensures complete esterification.

-

Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) prevents hydrolysis of the reactive chloride.

-

Temperature : Reactions proceed at room temperature (20–25°C) under inert argon atmosphere to avoid moisture intrusion.

Table 1: Standard Esterification Conditions

| Parameter | Specification |

|---|---|

| Reagent ratio | 1:4 (Quin-2 : acetoxymethyl chloride) |

| Solvent | THF or DMF |

| Base | Triethylamine (4 equiv) |

| Reaction time | 12–24 hours |

| Yield | 70–85% |

Reaction Optimization and Byproduct Management

Side reactions, such as incomplete esterification or hydrolysis of the AM ester, are mitigated through:

-

Stoichiometric control : Excess acetoxymethyl chloride drives the reaction to completion.

-

Moisture-free conditions : Molecular sieves or anhydrous sodium sulfate are added to absorb trace water.

-

Post-reaction quenching : Residual reagents are removed via aqueous extraction with ethyl acetate, followed by brine washes to isolate the organic phase.

Industrial-Scale Production Methods

Bulk Synthesis and Process Scaling

Industrial production amplifies the esterification process using:

Table 2: Industrial Production Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch size | 1–10 g | 1–10 kg |

| Reaction vessel | Round-bottom flask | Stainless steel reactor |

| Temperature control | Ice/water bath | Jacketed cooling system |

| Purification | Flash chromatography | Centrifugal partitioning |

Purification and Isolation Techniques

Chromatographic Purification

Crude this compound is purified using flash chromatography with silica gel (60–120 mesh) and a gradient eluent of 30–60% ethyl acetate in hexane. This removes unreacted Quin-2 and acetoxymethyl chloride derivatives.

Recrystallization

Alternative purification via recrystallization employs ethanol/water mixtures (3:1 v/v) to yield pale yellow crystals with ≥95% purity.

Table 3: Purification Efficiency Comparison

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Flash chromatography | 98 | 75 |

| Recrystallization | 95 | 85 |

Quality Control and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Final batches are analyzed using reversed-phase HPLC (C18 column, 250 × 4.6 mm) with UV detection at 240 nm. The mobile phase (acetonitrile/water, 70:30) resolves this compound from impurities, ensuring ≥95% purity.

Spectroscopic Validation

Table 4: Quality Control Specifications

| Parameter | Acceptance Criteria |

|---|---|

| HPLC purity | ≥95% |

| Water solubility | Clear, pale yellow |

| Molar absorptivity | ≥34,000 M⁻¹cm⁻¹ |

化学反応の分析

反応の種類

キン-2AMは、主に加水分解と結合反応を起こします。

加水分解: 細胞内に侵入すると、キン-2AMは細胞内エステラーゼによって加水分解され、キン-2が放出されます。

一般的な試薬と条件

加水分解: 細胞内エステラーゼは、加水分解の主要な因子です。

カルシウム結合: 結合は生理的条件下で起こり、キン-2はマグネシウムなどの他のイオンよりもカルシウムに対して高い選択性を示します。

生成される主な生成物

加水分解生成物: キン-2。

カルシウム結合生成物: キン-2-カルシウム複合体

科学的研究の応用

Calcium Imaging

Fluorescence Lifetime Imaging (FLIM)

Quin-2-AM has been utilized in advanced imaging techniques such as fluorescence lifetime imaging (FLIM). This method allows researchers to visualize calcium concentrations within cells without the need for shifts in excitation or emission spectra. The lifetime of Quin-2 fluorescence changes depending on the binding of calcium ions, enabling precise measurements of intracellular calcium levels .

Case Study: Neuronal Calcium Imaging

In a study focused on neuronal cells, Quin-2-AM was employed to assess intracellular calcium dynamics. The FLIM technique demonstrated that Quin-2-AM could effectively distinguish between different calcium concentrations based on fluorescence lifetimes, providing insights into neuronal signaling mechanisms .

Comparison with Other Calcium Indicators

Fura-2 vs. Quin-2

While Quin-2-AM is a valuable tool, it is often compared with other indicators like Fura-2. A study highlighted that Fura-2, which requires dual excitation wavelengths, tends to yield more accurate measurements of synaptosomal calcium levels than Quin-2-AM, which may underestimate calcium concentrations due to dye chelation with trace elements. However, Quin-2-AM's simplicity and lower photobleaching rates make it advantageous for certain applications .

| Indicator | Advantages | Disadvantages |

|---|---|---|

| Quin-2-AM | Simple loading, minimal interference from Mg²⁺ | Potential underestimation of [Ca²⁺] due to chelation |

| Fura-2 | More accurate measurements, ratiometric analysis | Requires dual excitation wavelengths |

Applications in Platelet Studies

Quin-2-AM has been utilized to study cytosolic calcium levels in platelets. In one experiment, washed platelets were treated with Quin-2-AM and analyzed using fluorescence microscopy. The results indicated that Quin-2-AM could effectively visualize calcium mobilization in response to ADP stimulation, highlighting its utility in hematological research .

Investigating Cellular Responses

Calcium Dynamics in Mitochondria

Research has shown that Quin-2-AM can also be applied to investigate mitochondrial calcium uptake. In isolated mitochondria studies, Quin-2-AM was used to measure free calcium concentrations, revealing important insights into mitochondrial function and its role in cellular metabolism .

Limitations and Considerations

Despite its advantages, researchers must consider the limitations of Quin-2-AM. The probe's sensitivity to trace elements can lead to inaccuracies in low-calcium environments. Additionally, while it provides valuable data on calcium dynamics, its use may be limited by the requirement for specific experimental conditions, such as optimal dye concentration and loading times .

作用機序

類似の化合物との比較

キン-2AMは、以下のような他のカルシウム指示薬と比較されます。

フラ-2AM: キン-2AMに似ていますが、励起波長と発光波長が異なります。

インド-1AM: スペクトル特性が異なる別のカルシウム指示薬です。

フルオ-3AM: キン-2AMよりも蛍光強度が高く、選択性が低いことで知られています。.

キン-2AMは、カルシウムイオンに対する高い選択性と、静止細胞における低カルシウムレベルの正確な測定能力を持つことで独特です。.

類似化合物との比較

Comparison with Similar Calcium Ion Probes

Key Properties of Common Ca²⁺ Probes

| Probe | Excitation (nm) | Emission (nm) | Kd (nM) | Dynamic Range (Fluo. Increase) | Key Applications | Interference Considerations |

|---|---|---|---|---|---|---|

| QUIN 2-AM | 339 | 492 | ~79 | 20× | Low Ca²⁺ detection, static assays | Heavy metals (requires TPEN masking) |

| Fura 2-AM | 340/380 (ratio) | 500 | 224 | Ratiometric | Ratiometric imaging, dynamic Ca²⁺ | UV photobleaching, filter switching |

| Fluo 3-AM | 506 | 526 | ~400 | 100× | High Ca²⁺ levels, live-cell imaging | pH sensitivity, Mg²⁺ interference |

| Indo 1-AM | 349 | 405/485 | 250 | Ratiometric | Ratiometric emission shifts | Overlap in emission wavelengths |

| Rhod 2-AM | 552 | 581 | ~570 | Moderate | Mitochondrial Ca²⁺, high-affinity | Background autofluorescence |

Detailed Comparative Analysis

This compound vs. Fura 2-AM

- Affinity and Sensitivity : this compound has a higher Ca²⁺ affinity (Kd ~79 nM vs. 224 nM for Fura 2-AM), making it ideal for low Ca²⁺ environments. However, Fura 2-AM’s ratiometric dual-excitation (340/380 nm) allows precise quantification independent of probe concentration .

- Practical Considerations : Fura 2-AM requires UV excitation and filter switching, which may limit temporal resolution. This compound’s single-wavelength detection simplifies setup but lacks intrinsic calibration .

This compound vs. Fluo 3-AM

- Dynamic Range : Fluo 3-AM exhibits a 100× fluorescence increase upon Ca²⁺ binding, outperforming this compound’s 20× enhancement. This makes Fluo 3-AM preferable for detecting rapid Ca²⁺ transients in live cells .

- Affinity Trade-offs : Fluo 3-AM’s lower affinity (Kd ~400 nM) suits higher Ca²⁺ concentrations (e.g., during cellular activation), whereas this compound may buffer Ca²⁺ due to its high affinity, altering physiological signals .

This compound vs. Indo 1-AM

- Ratiometric Capability : Indo 1-AM provides ratiometric emission shifts (405/485 nm), similar to Fura 2-AM, but overlaps in emission wavelengths complicate data interpretation. This compound’s single emission simplifies detection but lacks self-calibration .

- Interference : Indo 1-AM is less affected by heavy metals, whereas this compound requires masking agents like TPEN to avoid fluorescence quenching .

This compound vs. Rhod 2-AM

- Localization : Rhod 2-AM accumulates in mitochondria due to its positive charge, enabling organelle-specific Ca²⁺ measurements. This compound distributes uniformly in the cytosol .

- Excitation Wavelengths : Rhod 2-AM’s longer excitation (552 nm) reduces autofluorescence in tissue samples, whereas this compound’s UV excitation may damage cells during prolonged imaging .

Research Findings and Practical Considerations

- Heavy Metal Interference: this compound’s fluorescence is quenched by Zn²⁺ and Fe²⁺, necessitating the use of TPEN (a non-fluorescent chelator) to mask these ions .

- Handling Challenges : this compound’s hygroscopic nature and rapid hydrolysis require strict storage conditions (-20°C in anhydrous DMSO) and immediate use after reconstitution .

生物活性

Quin 2-AM, a membrane-permeable derivative of the calcium chelator Quin 2, has garnered attention in biological research due to its ability to modulate intracellular calcium levels. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in cellular studies, and implications for understanding calcium signaling pathways.

Overview of this compound

This compound is a fluorescent calcium indicator that is utilized primarily for monitoring intracellular calcium concentrations. It functions by binding to calcium ions (Ca²⁺), allowing researchers to visualize and quantify changes in calcium levels within cells. The compound is particularly valuable in studies involving cellular signaling, muscle contraction, and neuronal activity.

This compound operates through several mechanisms that influence intracellular calcium dynamics:

- Calcium Binding : this compound binds to free Ca²⁺ ions, altering its fluorescence properties. This change can be detected using fluorescence microscopy, providing real-time monitoring of calcium fluctuations within cells .

- Calcium Chelation : As a chelator, this compound can sequester Ca²⁺ ions, thereby reducing their availability for signaling pathways. This property has been shown to prevent oxidative stress-induced DNA damage in cellular models .

- Impact on Cellular Responses : By modulating intracellular calcium levels, this compound affects various physiological responses, including muscle contraction and neurotransmitter release. For instance, studies have demonstrated that this compound can significantly reduce cellular toxicity induced by oxidative agents like hydrogen peroxide .

Research Findings

Numerous studies have investigated the biological activity of this compound, highlighting its significance in various contexts:

Table 1: Summary of Key Studies on this compound

Case Study: Protective Effects Against Oxidative Stress

In a pivotal study involving Chinese hamster ovary (CHO) cells, researchers found that treatment with this compound significantly reduced DNA damage caused by oxidative stress from hydrogen peroxide exposure. The protective effect was noted at concentrations as low as 0.1 µM, with maximal effects observed at 1 µM. Importantly, the study indicated that extracellular calcium chelators did not influence the DNA breakage caused by hydrogen peroxide, underscoring the specific role of intracellular calcium modulation by this compound .

Case Study: Calcium Imaging in Neuronal Activity

Another notable application of this compound was in neuronal studies where it was employed to visualize calcium transients during synaptic activity. The ability to monitor real-time changes in intracellular calcium provided insights into the mechanisms underlying neurotransmitter release and synaptic plasticity. This research has implications for understanding neurological disorders where calcium signaling is disrupted .

Q & A

Q. What experimental methodologies are recommended for verifying the intracellular hydrolysis of QUIN 2-AM in live-cell calcium imaging?

To confirm hydrolysis, researchers should combine fluorescence microscopy with esterase inhibition controls. For example, pre-treating cells with esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) and comparing fluorescence intensity before/after treatment can validate hydrolysis efficiency. Parallel calibration using calcium ionophores (e.g., ionomycin) ensures proper intracellular retention of the hydrolyzed QUIN 2 . Additionally, mass spectrometry can detect residual ester forms post-incubation .

Q. How can researchers optimize this compound loading concentrations to avoid cytotoxicity while maintaining signal fidelity?

Titration experiments are critical. Start with a concentration range of 1–10 µM and assess viability via MTT assays. Fluorescence intensity should be measured using microplate readers or confocal microscopy to identify the lowest effective concentration. Note that prolonged incubation (>30 minutes) may induce cytotoxicity; thus, time-course studies are recommended .

Q. What controls are essential for validating this compound specificity in calcium flux experiments?

Include:

- Negative controls: Calcium-free buffers with chelators (EGTA) to confirm signal reduction.

- Positive controls: Calcium ionophores (e.g., A23187) to saturate the indicator.

- Interference controls: Test for cross-reactivity with magnesium or other divalent cations using buffers with elevated Mg²⁺ .

Advanced Research Questions

Q. How should researchers address discrepancies in this compound’s reported dissociation constant (Kd) across different cell types?

Variability in Kd (~60–115 nM) often stems from differences in intracellular pH, temperature, or ionic strength. To resolve this:

Q. What statistical approaches are suitable for analyzing time-lapse calcium oscillations captured via this compound?

Use Fourier transform analysis or wavelet decomposition to quantify oscillation frequency and amplitude. For non-periodic signals, employ peak detection algorithms (e.g., threshold-based or derivative methods) paired with bootstrapping to assess confidence intervals. Normalize data to baseline fluorescence (F/F₀) to account for photobleaching .

Q. How can researchers reconcile conflicting data on this compound’s compartmentalization in organelles versus cytosol?

Subcellular localization can be confirmed via:

- Co-staining with organelle-specific dyes (e.g., MitoTracker for mitochondria).

- Fractionation assays (e.g., differential centrifugation) followed by fluorescence quantification.

- Use of targeted esterase inhibitors (e.g., organelle-specific esterase blockers) .

Q. What experimental designs mitigate phototoxicity during prolonged this compound imaging?

- Use low-intensity illumination and optimize exposure times via preliminary photobleaching curves.

- Employ oxygen scavenger systems (e.g., glucose oxidase/catalase) to reduce reactive oxygen species.

- Validate cell viability post-imaging using propidium iodide or annexin V assays .

Methodological Best Practices

Q. How should researchers design a calibration curve for this compound in heterogeneous cell populations?

- Generate cell-specific calibration curves using calcium ionophores and buffers.

- Account for cell-to-cell variability by analyzing fluorescence distributions (e.g., kernel density plots) rather than population averages.

- Use microfluidic devices to create controlled calcium gradients for high-resolution calibration .

Q. What protocols ensure reproducibility in this compound-based calcium flux assays across laboratories?

- Standardize buffer composition (pH 7.2–7.4, 1–2 mM Mg²⁺).

- Document temperature (e.g., 37°C vs. room temperature) and loading duration.

- Share raw fluorescence data and metadata via repositories like Zenodo to facilitate cross-lab comparisons .

Addressing Data Contradictions

Q. How can researchers resolve conflicts between this compound data and electrophysiological recordings of calcium currents?

Discrepancies may arise from this compound’s slow binding kinetics relative to rapid calcium transients. Solutions include:

Q. What steps validate this compound’s utility in pathological models with altered membrane integrity?

In cells with compromised membranes (e.g., necrosis), use:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。